molecular formula C14H16ClNO2S B4670814 N-(sec-butyl)-4-chloro-1-naphthalenesulfonamide

N-(sec-butyl)-4-chloro-1-naphthalenesulfonamide

Cat. No. B4670814
M. Wt: 297.8 g/mol
InChI Key: CSDPIYMJAYBDDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalenesulfonamide derivatives involves reactions that yield compounds with significant biological activities. A study explored the mechanism of regulation of Ca2+-dependent smooth muscle myosin light chain phosphorylation, leading to insights into the synthesis of compounds like N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, which shows similarities to the target compound (Ito et al., 1986). Additionally, synthetic strategies for naphthalenesulfonamides with antibacterial properties have been described, providing a framework for understanding the synthesis process of similar compounds (Abbasi et al., 2015).

Molecular Structure Analysis

Naphthalenesulfonamide derivatives exhibit a range of structural variations that influence their biological activity. For instance, the molecular structure of naphthalene derivatives has been extensively studied through methods like X-ray crystallography to understand their conformation and reactivity (Wardell & Lin, 1998). These structural analyses are critical for designing derivatives with specific functions and properties.

Chemical Reactions and Properties

The reactivity of naphthalenesulfonamide derivatives with various chemical agents and their subsequent biological activities have been a focal point of research. Studies have shown that certain derivatives can act as calmodulin antagonists, inhibiting cell proliferation by interfering with Ca2+/calmodulin-regulated enzyme activities (Hidaka et al., 1981). These chemical reactions highlight the potential of naphthalenesulfonamide derivatives in therapeutic applications.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action. If this compound were a drug, the sulfonamide group might suggest some antibacterial activity, as sulfonamides are known to inhibit bacterial synthesis of folic acid .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, reactivity, and any biological activity it might have. It could potentially be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-butan-2-yl-4-chloronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S/c1-3-10(2)16-19(17,18)14-9-8-13(15)11-6-4-5-7-12(11)14/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDPIYMJAYBDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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